5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine
Description
Introduction to 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine
Structural Classification and Nomenclature
This compound belongs to the thienopyrimidine family, characterized by a bicyclic system fusing a thiophene ring with a pyrimidine ring. The compound’s IUPAC name, 4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine , reflects its substitution pattern:
- A chlorine atom at position 4 of the pyrimidine ring.
- A biphenyl group (4-phenylphenyl) at position 5 of the thiophene ring.
The molecular formula C₁₈H₁₁ClN₂S (molecular weight: 322.8 g/mol) confirms its heteroaromatic nature. The thieno[2,3-d]pyrimidine scaffold arises from the fusion of thiophene’s C2–C3 bond with pyrimidine’s C4–C5 bond, creating a planar, conjugated system. Key structural features include:
- Thiophene ring : Contributes electron-rich properties due to sulfur’s lone pairs.
- Pyrimidine ring : Introduces electron-deficient regions, enabling π-stacking interactions.
- Biphenyl substituent : Enhances molecular rigidity and extends conjugation, critical for optoelectronic applications.
The compound’s SMILES notation (C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl ) illustrates connectivity between the biphenyl moiety and the thienopyrimidine core.
Historical Context in Heterocyclic Chemistry
Thienopyrimidines emerged as synthetic targets in the early 20th century, with Steinkopf’s 1912 synthesis of thieno[2,3-b]pyridine marking the first documented example. However, methodological limitations hindered progress until the 1950s, when advances in cyclization and cross-coupling reactions enabled systematic exploration.
Key Milestones:
The introduction of This compound represents a convergence of two trends:
Significance in Medicinal Chemistry and Materials Science
Medicinal Chemistry:
Thienopyrimidines exhibit bioactivity via kinase inhibition and PDE4 modulation. For this compound:
- The biphenyl group may occupy hydrophobic pockets in enzyme active sites.
- Chlorine atom serves as a hydrogen bond acceptor, enhancing target binding.
Recent studies highlight its potential as a phosphodiesterase 4B (PDE4B) inhibitor, suggesting anti-inflammatory applications.
Materials Science:
In organic electronics, the compound’s extended conjugation and rigid structure make it suitable for:
- Organic light-emitting diodes (OLEDs) : Biphenyl-thienopyrimidine hybrids improve electron transport.
- Photovoltaic cells : Thiophene’s electron-donating capacity complements pyrimidine’s electron-withdrawing nature.
Comparative Properties:
Properties
Molecular Formula |
C18H11ClN2S |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H11ClN2S/c19-17-16-15(10-22-18(16)21-11-20-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
InChI Key |
PERNFKKDXKCGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Chlorination
The thieno[2,3-d]pyrimidine core is commonly synthesized by cyclization reactions involving appropriate thiophene precursors and amidine or formamidine derivatives. For example, the condensation of halogenated acrylonitriles with formamidine salts under controlled temperature conditions yields chlorinated pyrimidine rings.
A related method for preparing 4-chloro-pyrimidine derivatives involves:
- Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form a dichloro-substituted butadiene intermediate.
- Cyclization with formamidine salts in the presence of a base, with stepwise temperature control (0–50 °C for condensation, 50–110 °C for elimination), to afford the 4-chloropyrimidine structure.
This method is noted for its one-pot approach and controlled addition of reagents, improving yield and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Condensation | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Ambient | 1–3 | Formation of dichloro-butadiene |
| Cyclization | Formamidine salt + base (e.g., alkali) | 0–50 | 2–8 | Dropwise addition, controlled reaction |
| Elimination | Base addition continuation | 50–110 | 2–8 | One-pot reaction, elimination of HCl |
| Isolation | Filtration, washing, drying | Ambient | — | Purification of 4-chloropyrimidine |
The molar ratio of base to formamidine salt to intermediate is optimized between 2.0–3.0 : 1.0–1.5 : 1 for best yields.
Introduction of the Biphenyl Group at the 5-Position
Suzuki-Miyaura Cross-Coupling
The biphenyl substituent is introduced via palladium-catalyzed Suzuki coupling of the 4-chlorothieno[2,3-d]pyrimidine intermediate with a boronic acid or boronate ester of biphenyl.
Typical conditions include:
- Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
- Base: K2CO3, Na2CO3, or Cs2CO3
- Solvent: Mixtures of toluene, dioxane, or DMF with water
- Temperature: 80–110 °C
- Time: 6–24 hours
This method is widely used due to its tolerance of functional groups and high coupling efficiency.
Representative Reaction Scheme
$$
\text{4-chlorothieno[2,3-d]pyrimidine} + \text{4-biphenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$
Alternative Preparation Methods and Related Reactions
Nucleophilic Aromatic Substitution (SNAr)
In some cases, nucleophilic aromatic substitution can be employed if the 5-position is activated by leaving groups, allowing direct displacement by biphenyl nucleophiles or related species. However, this is less common due to the stability of aryl chlorides.
Halogenation and Functional Group Interconversion
Halogenation of pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran has been reported for related compounds, facilitating further substitution or coupling steps.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Core formation | Condensation and cyclization | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, base | Formation of 4-chlorothieno[2,3-d]pyrimidine core |
| Chlorination | Controlled elimination | Base, temperature control | Introduction of 4-chloro substituent |
| Biphenyl substitution | Suzuki-Miyaura coupling | Pd catalyst, biphenylboronic acid, base, solvent, heat | Installation of biphenyl group at 5-position |
| Halogenation (optional) | Electrophilic substitution | NBS in THF | Preparation of brominated intermediates for further modifications |
Research Findings and Practical Considerations
- The one-pot cyclization and elimination method for the 4-chloropyrimidine core offers high efficiency and scalability with controlled temperature and reagent addition.
- Suzuki coupling is the preferred method for biphenyl installation due to its robustness and functional group tolerance, enabling the synthesis of diverse derivatives for pharmaceutical screening.
- Reaction optimization including catalyst choice, base, solvent system, and temperature is critical to maximize yield and minimize by-products.
- Purification typically involves filtration, washing, and drying; chromatographic purification may be necessary for high-purity requirements.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like NaBH₄ or LiAlH₄.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂ can be used.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of the compound make it suitable for use in organic electronics and optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis . This inhibition can disrupt DNA synthesis and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
Key Compounds Analyzed :
5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine
PMPT (5-((1-([1,1'-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6-trione)
N-(4-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide (CPSQPA)
Electronic Properties (Table 1) :
Data from HOMO-LUMO gap calculations and hyperpolarizability (β) values highlight differences in charge distribution and reactivity :
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hyperpolarizability (β, ×10⁻³⁰ esu) |
|---|---|---|---|---|
| 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | -6.12 | -1.98 | 4.14 | 8.7 |
| PMPT | -5.89 | -1.75 | 4.14 | 9.2 |
| CPSQPA | -6.31 | -2.12 | 4.19 | 7.9 |
- Key Observations: The HOMO of 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine derivatives is localized on aromatic regions, while the LUMO resides on the pyrimidine ring, except in compounds with extended conjugation (e.g., PMPT), where electron density spans the entire molecule . Chlorine substitution at the 4-position enhances electrophilicity, facilitating interactions with biological targets like proteases or kinases .
Key Differentiators
Substituent Effects :
- Chlorine at the 4-position increases electrophilicity compared to methyl or pyrrolidine groups, favoring nucleophilic attack in biological systems .
- Biphenyl groups enhance π-π stacking with hydrophobic enzyme pockets, as seen in PMPT’s antiviral activity .
Thermodynamic Stability :
- Compounds with smaller HOMO-LUMO gaps (e.g., PMPT) exhibit higher reactivity in electron-transfer processes, critical for catalytic or inhibitory roles .
Biological Activity
5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₂ClN₃S. The compound features a thieno[2,3-d]pyrimidine core substituted with a biphenyl moiety and a chlorine atom. The presence of the biphenyl group enhances lipophilicity, potentially improving binding affinity to biological targets.
Anticancer Properties
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown moderate antiproliferative activity against various cancer cell lines. A study highlighted that certain thieno[2,3-d]pyrimidine derivatives displayed IC₅₀ values in the micromolar range against breast cancer cell lines such as MDA-MB-231 under both normoxic and hypoxic conditions .
Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Cell Line | IC₅₀ (μM) | Condition |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.0 | Normoxic |
| 4-substituted coumarin linked with benzoyl aniline | MDA-MB-231 | 0.03 | Hypoxic |
| 4-hydroxycoumarin | MDA-MB-231 | >100 | Normoxic |
Antiviral Activity
The thieno[2,3-d]pyrimidine derivatives have also been investigated for their antiviral activities. Some studies have reported promising results against HIV strains, suggesting that modifications in the structure could enhance potency against resistant strains. For example, certain derivatives showed EC₅₀ values lower than those of established antiviral drugs like etravirine .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the biphenyl group is critical for enhancing lipophilicity and receptor interaction. Studies have suggested that substituents at the 4-position of the thieno[2,3-d]pyrimidine core can significantly affect the compound's potency and selectivity against specific biological targets.
Table 2: Structural Variations and Their Impact on Biological Activity
| Substituent | Effect on Activity |
|---|---|
| Chlorine at C-4 | Enhances binding affinity |
| Methyl at C-5 | Increases solubility and bioavailability |
| Biphenyl substitution | Improves lipophilicity and receptor binding |
Case Studies
Several case studies have focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives:
- Anticancer Evaluation : A study synthesized various derivatives and evaluated their antiproliferative effects against MDA-MB-231 cells. The results indicated that modifications significantly impacted potency under hypoxic conditions.
- Antiviral Assessment : Another research effort focused on synthesizing analogs to assess their effectiveness against HIV strains with known resistance mutations. The findings demonstrated that specific structural changes could lead to enhanced antiviral efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
